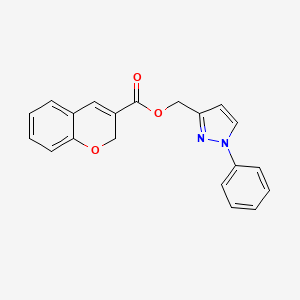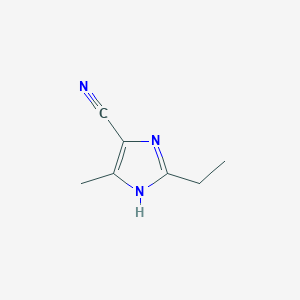
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique cyclobutyl ring and bromine substitution, which may impart distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable diol precursors.
Introduction of the purine moiety: This step involves the construction of the purine ring system, often through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups would yield aldehydes or carboxylic acids, while substitution of the bromine atom could yield a variety of new derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of novel purine derivatives with potential biological activity.
Biology: As a probe to study the interactions of purine derivatives with biological macromolecules such as enzymes and nucleic acids.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of enzymes: The compound may inhibit enzymes involved in purine metabolism, leading to altered cellular processes.
Binding to nucleic acids: The compound may bind to DNA or RNA, affecting their structure and function.
Modulation of signaling pathways: The compound may interact with signaling molecules, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-9-(2,3-dihydroxypropyl)-1H-purin-6(9H)-one: Similar structure but lacks the bromine substitution and cyclobutyl ring.
8-Bromo-2-amino-1H-purin-6(9H)-one: Similar structure but lacks the cyclobutyl ring and hydroxymethyl groups.
2-Amino-9-(2,3-dihydroxypropyl)-8-bromo-1H-purin-6(9H)-one: Similar structure but lacks the cyclobutyl ring.
Uniqueness
The unique features of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one include the presence of the cyclobutyl ring and the bromine substitution, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H14BrN5O3 |
|---|---|
Peso molecular |
344.16 g/mol |
Nombre IUPAC |
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C11H14BrN5O3/c12-10-14-7-8(15-11(13)16-9(7)20)17(10)6-1-4(2-18)5(6)3-19/h4-6,18-19H,1-3H2,(H3,13,15,16,20) |
Clave InChI |
MTEYZYGTNULZRR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)

![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)
